

# 4-phenyl-1-butanol safety, handling, and MSDS information

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Phenyl-1-butanol

Cat. No.: B1666560

[Get Quote](#)

An In-Depth Technical Guide to the Safety and Handling of **4-Phenyl-1-Butanol** for Research and Development Professionals

## Introduction

**4-Phenyl-1-butanol** (CAS No: 3360-41-6), also known as benzenebutanol, is an aromatic alcohol with the molecular formula  $C_{10}H_{14}O$ .<sup>[1][2]</sup> Its unique structure, featuring a butyl alcohol chain attached to a benzene ring, makes it a versatile intermediate and building block in various scientific fields.<sup>[3]</sup> In the pharmaceutical industry, it serves as a key reagent in the synthesis of novel therapeutic agents, including analgesics and antidepressants.<sup>[3][4]</sup> Its properties are also leveraged in the fragrance industry for its mild, rosy, and herbaceous odor and in materials science.<sup>[1][3]</sup>

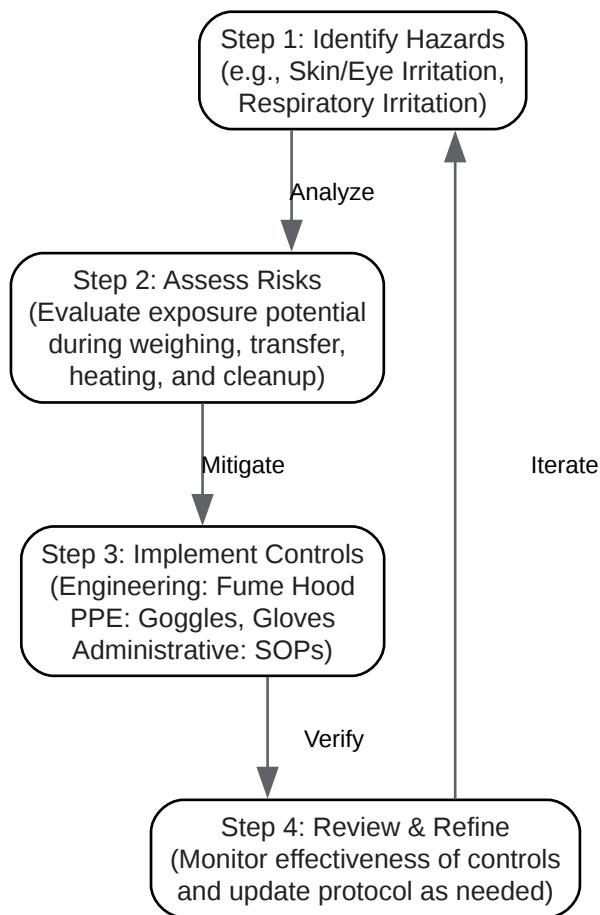
Given its integral role in research and drug development, a thorough understanding of its safety profile and handling requirements is paramount for the protection of laboratory personnel and the integrity of experimental work. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering an in-depth analysis of the hazards, risk mitigation strategies, and emergency procedures associated with **4-phenyl-1-butanol**. The focus extends beyond mere procedural steps to explain the causality behind safety protocols, fostering a culture of informed and proactive safety.

## Section 1: Hazard Identification and Comprehensive Risk Assessment

The foundation of safe laboratory practice is a complete understanding of a chemical's inherent hazards. **4-Phenyl-1-butanol** is classified as a hazardous chemical under the US OSHA Hazard Communication Standard (29 CFR 1910.1200).<sup>[5]</sup> A proactive risk assessment is not merely a regulatory formality but a critical scientific step to ensure a safe experimental environment.

## GHS Classification and Health Effects

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for communicating hazard information. The classification for **4-phenyl-1-butanol** mandates specific attention to its effects on the skin, eyes, and respiratory system.<sup>[6]</sup> <sup>[7]</sup>


| Hazard Class                                     | Category   | Hazard Statement                       | Practical Implication for Researchers                                                                                                                                                                                                 |
|--------------------------------------------------|------------|----------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Skin Corrosion/Irritation                        | Category 2 | H315: Causes skin irritation           | Direct contact can lead to redness, itching, or inflammation. Prolonged or repeated exposure should be avoided. The use of appropriate chemical-resistant gloves is mandatory.[5][6]                                                  |
| Serious Eye Damage/Eye Irritation                | Category 2 | H319: Causes serious eye irritation    | Splashes or vapor exposure can cause significant eye irritation, redness, and pain. Chemical splash goggles are essential PPE when handling this liquid.[5][6]                                                                        |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of mists or vapors, especially when heated, can irritate the respiratory tract, leading to coughing or shortness of breath. Work should be conducted in a well-ventilated area, preferably a chemical fume hood. [5][6][7] |

The primary routes of occupational exposure are through direct skin and eye contact, as well as inhalation of vapors or mists. While ingestion is a less common route in a laboratory setting,

it can be harmful if it occurs. [5]

## The Risk Assessment Workflow

A dynamic risk assessment should precede any new or modified protocol involving **4-phenyl-1-butanol**. This process involves identifying potential exposure scenarios and implementing robust control measures to minimize risk.



[Click to download full resolution via product page](#)

Caption: The continuous cycle of laboratory risk assessment.

## Section 2: Physicochemical Properties and Their Safety Implications

Understanding the physical and chemical properties of **4-phenyl-1-butanol** is crucial for designing safe experiments and responding effectively to incidents.

| Property          | Value                                                  | Safety Implication                                                                                                                                                                    |
|-------------------|--------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Molecular Formula | <chem>C10H14O</chem>                                   | -                                                                                                                                                                                     |
| Molecular Weight  | 150.22 g/mol                                           | [8]                                                                                                                                                                                   |
| Appearance        | Colorless liquid                                       | [1][6]                                                                                                                                                                                |
| Odor              | Sweet, herbaceous-rosy                                 | [1][9]                                                                                                                                                                                |
| Boiling Point     | 140-142 °C @ 14 mmHg                                   | High boiling point reduces vapor pressure at ambient temperature, but heating significantly increases inhalation risk.[1][8]                                                          |
| Flash Point       | >110 °C (>230 °F)                                      | Classified as a combustible liquid, not flammable. Store away from ignition sources, but does not require a flammable liquids cabinet unless mandated by local regulations.<br>[1][8] |
| Density           | 0.984 g/mL at 20 °C                                    | Slightly less dense than water.<br>[1][8]                                                                                                                                             |
| Vapor Density     | 5.18 (Air = 1.0)                                       | Vapors are much heavier than air and can accumulate in low-lying areas, creating a potential hazard if ventilation is poor.[5][9]                                                     |
| Solubility        | Almost insoluble in water; soluble in alcohol and oils | Spills will not readily mix with water. Use appropriate absorbents or alcohol-based solvents for cleanup.[1][10]                                                                      |
| Stability         | Stable under normal conditions                         | [1]                                                                                                                                                                                   |
| Incompatibilities | Strong oxidizing agents                                | Avoid contact with materials like nitrates, peroxides, or                                                                                                                             |

chlorates to prevent vigorous, potentially explosive reactions.  
[1][5]

---

|                                  |                                                         |                                                                                              |
|----------------------------------|---------------------------------------------------------|----------------------------------------------------------------------------------------------|
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO <sub>2</sub> ) | Produced during combustion. Firefighting requires self-contained breathing apparatus.<br>[5] |
|----------------------------------|---------------------------------------------------------|----------------------------------------------------------------------------------------------|

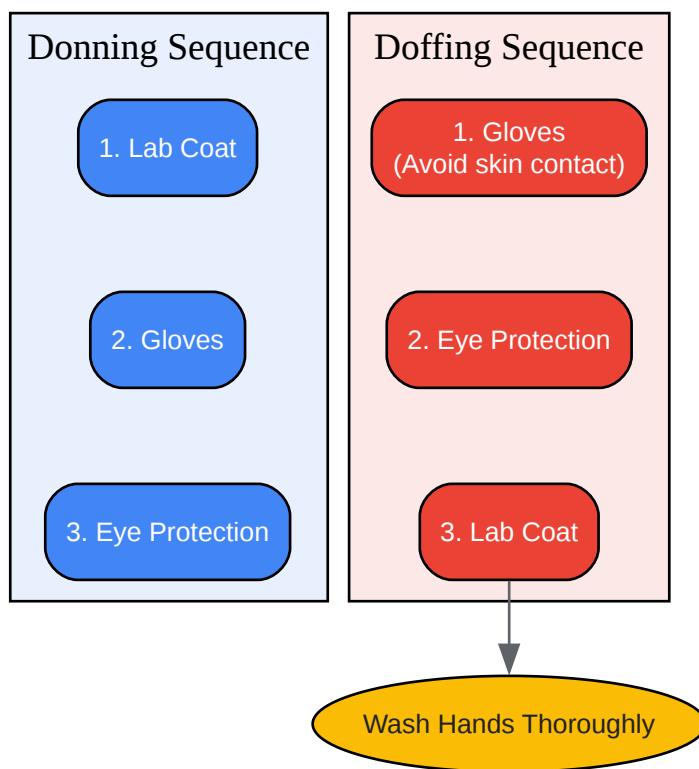
---

## Section 3: Protocols for Safe Handling and Storage

A multi-layered approach combining engineering controls, personal protective equipment, and standardized procedures is essential for minimizing exposure.

### Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, providing passive protection.


- Ventilation: All work with **4-phenyl-1-butanol** should be performed in a well-ventilated area. A certified chemical fume hood is required for procedures that may generate mists or vapors, such as heating, agitation, or aerosolizing.[5][6] The high vapor density (5.18 times that of air) underscores this necessity, as vapors can displace air and accumulate near the floor or in poorly ventilated spaces.[5][9]
- Safety Equipment: Eyewash stations and safety showers must be located in the immediate vicinity of the workstation and be tested regularly.[5][11] This ensures immediate decontamination in the event of an accidental splash.

### Personal Protective Equipment (PPE): The Researcher's Barrier

PPE is critical but should never be the sole means of protection.

- Eye and Face Protection: Chemical splash goggles conforming to ANSI Z87.1 or European Standard EN 166 are mandatory.[6] Standard safety glasses do not provide adequate protection from splashes.

- Skin Protection:
  - Gloves: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Always inspect gloves for tears or punctures before use. It is crucial to consult the glove manufacturer's compatibility chart for breakthrough time and permeation data. Do not handle other objects like keyboards or door handles with contaminated gloves.[12]
  - Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.
- Respiratory Protection: Under normal use conditions with adequate engineering controls (i.e., a fume hood), respiratory protection is not required.[5][6] If a risk assessment determines that exposure limits may be exceeded (e.g., during a large spill cleanup), a NIOSH-approved respirator with an appropriate cartridge should be used.[6]



[Click to download full resolution via product page](#)

Caption: Standard PPE donning and doffing sequence.

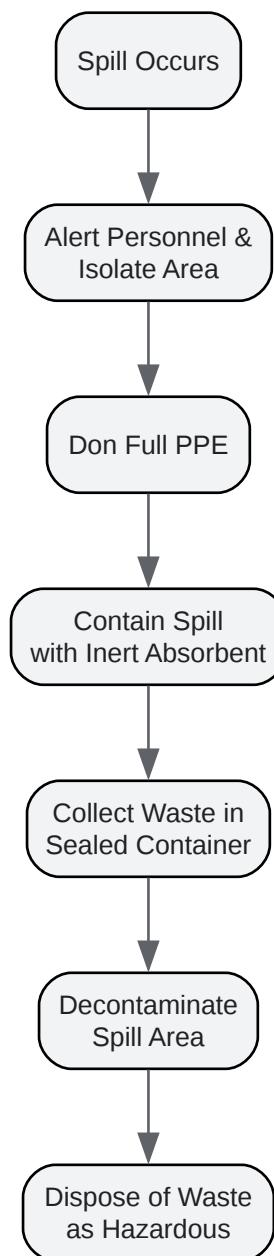
## Procedural Controls and Storage

- Handling: Avoid contact with skin and eyes and do not breathe mist or vapors.[5] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5] Keep containers tightly closed when not in use.[6]
- Storage: Store in a dry, cool, and well-ventilated place.[5][6] Keep containers tightly sealed to prevent contamination and leakage. Store separately from incompatible materials, particularly strong oxidizing agents.[1]

## Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these procedures before beginning work.

### First-Aid Measures


Immediate and appropriate first aid can significantly reduce the severity of an injury.

| Exposure Route | First-Aid Protocol                                                                                                                                                                            |
|----------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Eye Contact    | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][13]        |
| Skin Contact   | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5][13] |
| Inhalation     | Move the person to fresh air. If breathing is difficult or they are not breathing, provide artificial respiration. Seek immediate medical attention.[5][13]                                   |
| Ingestion      | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][13]                                               |

## Accidental Release and Spill Cleanup

A prompt and correct response to a spill is critical to prevent wider contamination and exposure.

- Personal Precautions: Ensure adequate ventilation and wear full PPE (goggles, gloves, lab coat, and if necessary, respiratory protection). Remove all sources of ignition.[6][13]
- Containment and Cleanup:
  - Alert others in the area.
  - For small spills, absorb with an inert, non-combustible material such as sand, silica gel, or vermiculite.[5][6]
  - Collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[6]
  - Clean the spill area thoroughly with an appropriate solvent and then soap and water.
  - For large spills, evacuate the area and follow your institution's emergency response procedures.



[Click to download full resolution via product page](#)

Caption: Workflow for managing a chemical spill.

## Fire-Fighting Measures

- Extinguishing Media: Use water spray, carbon dioxide (CO<sub>2</sub>), dry chemical powder, or alcohol-resistant foam.[5]

- Specific Hazards: The substance is combustible. Burning may produce toxic fumes of carbon monoxide and carbon dioxide.[5]
- Protective Equipment: In the event of a fire, firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[5][6]

## Section 5: Waste Disposal

Chemical waste management is a critical component of the laboratory safety lifecycle.

- Classification: **4-Phenyl-1-butanol** and any materials contaminated with it (e.g., absorbent materials, gloves, empty containers) are considered hazardous waste.[6]
- Procedure: Waste must be collected in properly labeled, sealed, and compatible containers. Waste disposal must be carried out in strict accordance with all applicable local, regional, and national environmental regulations.[5] Chemical waste generators are responsible for ensuring complete and accurate classification and disposal.[5] Never dispose of this chemical down the drain.[5]

## Conclusion

**4-Phenyl-1-butanol** is a valuable chemical for research and development, but its safe use demands a comprehensive understanding of its hazards and a disciplined adherence to safety protocols. By integrating the principles of risk assessment, utilizing appropriate engineering and personal protective controls, and being prepared for emergencies, researchers can handle this substance with confidence and safety. This guide provides the technical framework for its responsible use, but it must be supplemented by institution-specific training and a commitment to a strong safety culture.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-Phenylbutanol | 3360-41-6 [chemicalbook.com]
- 2. Benzenebutanol | C10H14O | CID 76889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-phenyl-1-butanol: an excellent choice for multifunctional fine chemicals | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 4. nbinno.com [nbino.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 4-Phenyl-1-butanol SDS - Preuzmite i preplatite se na ažuriranja [sdsmanager.com]
- 8. 4-Phenyl-1-butanol 99 3360-41-6 [sigmaaldrich.com]
- 9. 4-phenyl-1-butanol, 3360-41-6 [thegoodsentscompany.com]
- 10. 3360-41-6 CAS MSDS (4-Phenylbutanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. aksci.com [aksci.com]
- 12. learn.lboro.ac.uk [learn.lboro.ac.uk]
- 13. echemi.com [echemi.com]
- To cite this document: BenchChem. [4-phenyl-1-butanol safety, handling, and MSDS information]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1666560#4-phenyl-1-butanol-safety-handling-and-msds-information>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)